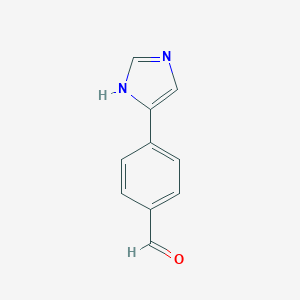

4-(1H-imidazol-5-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECRQWEELXIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595012 | |

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149169-88-0 | |

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole Benzaldehyde Scaffolds in Modern Chemical Research

The imidazole-benzaldehyde scaffold is a cornerstone in the synthesis of a wide array of complex organic molecules. The significance of this structural motif is derived from the distinct and complementary properties of its two core components. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. biomedpharmajournal.orgdovepress.com Its electron-rich nature, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a versatile pharmacophore that interacts with various biological targets. mdpi.com

Derivatives of the imidazole scaffold have demonstrated a remarkable breadth of pharmacological activities. researchgate.netwisdomlib.org This has led to their investigation and development as therapeutic agents for a multitude of conditions. nih.govnih.govresearchgate.net The benzaldehyde (B42025) component, an aromatic aldehyde, serves as a highly versatile synthetic handle. Its aldehyde functional group is readily transformed into a vast number of other functionalities, allowing chemists to build molecular complexity and synthesize diverse libraries of compounds for screening. nih.govmdpi.com

When combined, the imidazole-benzaldehyde scaffold serves as a valuable building block for creating molecules with potential therapeutic applications. The benzaldehyde group can be used to introduce Schiff bases, stilbenes, and other functionalities, while the imidazole ring can be modified to fine-tune the molecule's electronic properties, solubility, and biological target affinity. researchgate.netresearchgate.net This dual functionality makes the scaffold a frequent starting point in drug discovery programs.

| Biological Activity | Therapeutic Potential |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Mycology |

| Anti-inflammatory | Immunology & Rheumatology |

| Antiviral | Virology |

| Antidiabetic | Endocrinology |

| Antihypertensive | Cardiology |

| Analgesic | Pain Management |

Historical Context of Aryl Imidazole Derivatives in Scientific Literature

The scientific journey of imidazole (B134444) derivatives began in the 19th century. While various derivatives were discovered as early as the 1840s, the parent imidazole compound was first synthesized by German chemist Heinrich Debus in 1858. nih.govresearchgate.net This foundational work opened the door to the exploration of a new class of heterocyclic compounds. For many decades, research focused on the fundamental chemistry and properties of these molecules.

The therapeutic potential of aryl-imidazole derivatives gained significant momentum in the 20th century. A landmark development was the discovery and introduction of cimetidine in the 1970s, an imidazole-containing drug that antagonizes the histamine H2 receptor to treat peptic ulcers. nih.gov This success story solidified the status of the imidazole nucleus as a "privileged scaffold" and spurred extensive research into aryl-imidazole derivatives for a wide range of medicinal applications. nih.gov The aryl group, a generic term for an aromatic substituent like the phenyl group in benzaldehyde (B42025), was found to be a key component in modulating the biological activity of these compounds, influencing their interaction with protein targets and their pharmacokinetic properties. acs.org This historical progression from fundamental synthesis to targeted drug design underscores the enduring importance of aryl-imidazole derivatives in the scientific literature.

Current Research Trends and Unmet Needs for Specific Benzaldehyde Substituted Imidazoles

Current research into imidazole (B134444) derivatives continues to be vibrant, with several key trends shaping the field. A major focus is the development of novel synthetic methodologies, including green chemistry approaches such as microwave-assisted and ultrasound-irradiated reactions, to produce these compounds more efficiently and sustainably. researchgate.net In medicinal chemistry, the trend is toward designing highly selective and potent agents that target specific enzymes or receptors implicated in diseases like cancer or microbial infections, thereby minimizing off-target effects. dovepress.comnih.gov

However, within the sub-class of benzaldehyde-substituted imidazoles, the research landscape is notably uneven. A survey of scientific databases and chemical supplier catalogs reveals that research and commercial availability are heavily concentrated on the 4-(1H-imidazol-1-yl)benzaldehyde isomer, where the benzaldehyde (B42025) moiety is connected to the imidazole ring via a nitrogen atom (N-1). researchgate.netsigmaaldrich.comnih.govscientificlabs.co.uk

In stark contrast, there is a significant lack of published research focused specifically on the 4-(1H-imidazol-5-yl)benzaldehyde isomer, where the linkage is through a carbon atom (C-5). This represents a clear unmet need in the field. The constitutional difference between N-substituted and C-substituted imidazoles can lead to profound differences in chemical reactivity, three-dimensional structure, electronic properties, and, consequently, biological activity. Without dedicated studies on the 5-yl isomer, its unique potential as a synthetic building block or as a pharmacophore remains unexplored. This knowledge gap highlights the need for foundational research to synthesize and characterize this compound and to begin evaluating its distinct properties compared to its more well-studied N-substituted counterpart.

Scope and Objectives of the Research Outline Focused on 4 1h Imidazol 5 Yl Benzaldehyde

Aldehyde Group Reactivity in Aryl-Imidazole-Benzaldehyde Structures

The aldehyde group is characterized by its electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the derivatization of imidazole-benzaldehyde scaffolds.

Condensation Reactions with Nitrogen Nucleophiles (e.g., thiosemicarbazides, acetophenones)

The aldehyde functional group readily undergoes condensation reactions with primary amines and related compounds to form Schiff bases (imines). A notable example is the reaction with thiosemicarbazide (B42300). The reaction of 4-imidazolecarboxaldehyde with thiosemicarbazide yields a Schiff base, 4-imidazolecarboxaldehyde thiosemicarbazone. researchgate.net Similarly, analogues like 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde react with thiosemicarbazide in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce the corresponding thiosemicarbazone derivative. mdpi.com These reactions are fundamental in generating ligands capable of coordinating with metal ions. researchgate.netmdpi.com

The aldehyde can also react with the activated methyl group of acetophenones in an aldol (B89426) condensation reaction, a key step in the synthesis of chalcones. sci-hub.se For instance, 4-(5-(2-(1,2-dihydro-2-oxoquinolin-3-yl)-1H-benzo[d]imidazol-5-yl)-1,2,4-thiadiazol-3-yl)benzaldehyde undergoes aldol condensation with various acetophenones in the presence of a piperidine (B6355638) base in ethanol. sci-hub.se

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

| Aldehyde Reactant | Nitrogen Nucleophile | Product Type | Reference |

| 4-imidazolecarboxaldehyde | Thiosemicarbazide | Thiosemicarbazone | researchgate.net |

| 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | Thiosemicarbazide | Thiosemicarbazone | mdpi.com |

| Substituted benzimidazole-thiadiazole-benzaldehyde | Acetophenones | Chalcone (B49325) | sci-hub.se |

This table provides a summary of condensation reactions involving aryl-imidazole-benzaldehydes and their analogues with nitrogen-containing nucleophiles.

Carbon-Carbon Bond Formation Reactions (e.g., Knoevenagel condensation)

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. rsc.orgaston.ac.uk This reaction is widely used to synthesize α,β-unsaturated compounds. researchgate.net For example, the Knoevenagel condensation of various benzaldehydes with malononitrile (B47326) in methanol (B129727) can yield benzylidenemalononitriles. researchgate.net While direct examples with this compound are not extensively detailed in the provided results, the general reactivity of benzaldehydes suggests its applicability. rsc.orgresearchgate.net The reaction provides a pathway to extend the carbon framework of the imidazole-benzaldehyde scaffold, leading to compounds with potential applications in materials science and as synthetic intermediates. nih.gov

Imidazole (B134444) Ring Reactivity and Substituent Effects on Reaction Pathways

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. nih.govlongdom.org This structure makes the imidazole ring amphoteric, capable of acting as both an acid and a base. longdom.org The pyridine-like nitrogen (N-3) is basic and nucleophilic, making it susceptible to electrophilic attack, while the N-H proton on the pyrrole-like nitrogen (N-1) is weakly acidic. nih.govnih.gov

Alkylation and acylation reactions typically occur at the N-1 position of the imidazole ring. For instance, 4-methyl-1H-imidazole-5-carbaldehyde can be alkylated at the N-1 position. dergipark.org.tr The presence of substituents on either the benzaldehyde (B42025) or the imidazole ring can significantly influence the reactivity of both moieties. Electron-withdrawing groups on the benzaldehyde ring, such as a nitro group, can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. chemscene.com Conversely, electron-donating groups would decrease its reactivity. The position of the imidazole ring on the benzaldehyde (e.g., para-substitution) also influences the electronic properties through resonance and inductive effects. nih.gov The reactivity of the imidazole ring itself, for example, its propensity for N-alkylation, can also be modulated by substituents. dergipark.org.tr

Formation of Complex Heterocyclic Systems Utilizing Imidazole-Benzaldehyde Scaffolds as Building Blocks

The dual reactivity of the aldehyde group and the imidazole ring makes these scaffolds valuable starting materials for the synthesis of more complex heterocyclic systems.

Synthesis of Chalcone Derivatives

Chalcones, or (2E)-1,3-diphenylprop-2-en-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. chemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, which is an aldol condensation between a benzaldehyde and an acetophenone (B1666503) in the presence of a base. chemrevlett.comekb.eg Aryl-imidazole-benzaldehydes are frequently used in this reaction. For example, 4-(1H-imidazol-1-yl)benzaldehyde can be reacted with substituted acetophenones to produce a series of chalcone derivatives. nih.govnih.gov These reactions are often carried out in ethanol with a base like potassium hydroxide. chemrevlett.com The resulting imidazole-containing chalcones are precursors for building even more complex heterocyclic structures. sci-hub.senih.gov

Table 2: Synthesis of Imidazole-Containing Chalcones

| Imidazole-Benzaldehyde | Ketone | Catalyst/Base | Product Type | Reference |

| 4-(1H-imidazol-1-yl)benzaldehyde | Substituted acetophenones | Not specified | 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones | nih.gov |

| Imidazole-acetophenone | 4-substituted benzaldehydes | Not specified | Imidazole-based chalcones | nih.gov |

| Benzimidazole (B57391) derivative | Substituted aromatic aldehydes | Base | Benzimidazolyl-chalcones | nih.gov |

| Benzaldehyde derivatives | 4-aminoacetophenone | Aqueous NaOH | Chalcones | chemrevlett.com |

This table summarizes the synthesis of various chalcone derivatives starting from imidazole-containing aldehydes or ketones.

Pyrimidine (B1678525) and Pyrazole (B372694) Scaffold Construction

The chalcone derivatives synthesized from imidazole-benzaldehydes serve as key building blocks for constructing other heterocyclic rings like pyrimidines and pyrazoles. dergipark.org.tr

Pyrimidines: Pyrimidine rings can be synthesized from chalcones through their reaction with compounds like urea, thiourea, or guanidine. The α,β-unsaturated ketone system of the chalcone undergoes a Michael addition followed by cyclization and dehydration to form the pyrimidine ring. Imidazo[2,1-b]pyrimidine chalcone derivatives have been synthesized and evaluated for their biological activities. nih.gov

Pyrazoles: Pyrazole scaffolds, which are five-membered aromatic rings with two adjacent nitrogen atoms, can be constructed by the cyclocondensation of chalcones with hydrazine (B178648) or its derivatives. researchgate.netnih.govmdpi.com The reaction proceeds through the addition of the hydrazine to the β-carbon of the chalcone, followed by cyclization and elimination of a water molecule. For example, acetylacetone (B45752) can be condensed with substituted phenyl hydrazine hydrochloride to form pyrazole derivatives. researchgate.net While direct synthesis from this compound-derived chalcones is a logical extension, the literature highlights the general principle of pyrazole formation from α,β-unsaturated ketones and hydrazines. researchgate.netnih.gov

This strategic use of the this compound scaffold highlights its importance as a versatile platform in synthetic chemistry, enabling the construction of a wide array of complex and potentially bioactive heterocyclic compounds.

Oxazole (B20620) and Oxazolone (B7731731) Derivative Synthesis

The aldehyde functional group of this compound is a key site for engaging in condensation reactions to form various heterocyclic systems, including oxazolones. The most prominent method for the synthesis of oxazolone derivatives is the Erlenmeyer-Plöchl reaction. crpsonline.comiajpr.com This reaction involves the condensation of an aldehyde with an N-acylglycine, such as hippuric acid (benzoyl glycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. crpsonline.comiajpr.com The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.

In the context of this compound, this reaction would proceed by reacting it with benzoyl glycine. The mixture is typically heated, causing the components to liquefy and react. crpsonline.com This process leads to the formation of a 4-benzylidene-2-phenyloxazol-5(4H)-one derivative, where the benzylidene group is substituted with the 1H-imidazol-5-yl moiety at the 4-position. The general reaction scheme is presented below.

General Synthesis of Oxazolone Derivatives via Erlenmeyer-Plöchl Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

The resulting oxazolone ring is itself a versatile intermediate. For instance, these oxazolones can be converted into the corresponding imidazolinones by reaction with amines or hydrazine hydrate. jgpt.co.insapub.orgresearchgate.net This transformation opens a pathway to a different class of heterocyclic compounds, expanding the molecular diversity accessible from the initial aldehyde.

The synthesis of oxazole derivatives (as opposed to oxazolones) from this compound can be approached through several established methods. One such method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). ijpsonline.com In this reaction, the aldehyde would react with TosMIC in the presence of a base to form the oxazole ring. ijpsonline.com Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. This would require the conversion of the aldehyde to an appropriate α-acylamino ketone precursor.

Microwave-assisted synthesis has also emerged as an efficient method for preparing oxazole and oxazolone derivatives, often leading to higher yields and shorter reaction times. ijpsonline.comijpsonline.com For example, substituted aryl aldehydes can be reacted with TosMIC under microwave irradiation in the presence of a catalyst like potassium phosphate (B84403) to yield 4,5-disubstituted oxazolines or 5-substituted oxazoles. ijpsonline.com

Thiadiazole Derivatives

The synthesis of thiadiazole derivatives from this compound typically involves multi-step sequences, often proceeding through a thiosemicarbazone intermediate. Thiosemicarbazide can react with the aldehyde group of this compound to form the corresponding thiosemicarbazone. mdpi.com This intermediate can then undergo oxidative cyclization to yield various thiadiazole derivatives.

A common and direct route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides derived from carboxylic acids. derpharmachemica.comjocpr.comencyclopedia.pub This would first require the oxidation of the aldehyde group of this compound to the corresponding carboxylic acid, 4-(1H-imidazol-5-yl)benzoic acid. This acid can then be converted to its acid hydrazide, which upon reaction with an isothiocyanate, would yield a 1,4-disubstituted thiosemicarbazide. derpharmachemica.com Cyclization of this thiosemicarbazide, for instance with concentrated sulfuric acid, would furnish the desired 1,3,4-thiadiazole (B1197879) derivative. derpharmachemica.com

Alternatively, thiosemicarbazide can be directly condensed with the carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃) to form 2-amino-5-substituted-1,3,4-thiadiazoles in a one-pot reaction. jocpr.comencyclopedia.pub

General Synthetic Routes to 1,3,4-Thiadiazole Derivatives

| Starting Material | Key Intermediate(s) | Reagents for Cyclization | Product Class |

|---|---|---|---|

| This compound | 4-(1H-Imidazol-5-yl)benzoic acid, Acid hydrazide, Thiosemicarbazide derivative | H₂SO₄, I₂/KI | 2,5-Disubstituted-1,3,4-thiadiazoles |

These synthetic strategies allow for the introduction of a variety of substituents onto the thiadiazole ring, depending on the specific reagents and reaction conditions employed, thereby enabling the generation of a library of derivatives for further investigation. nih.gov

Strategies for Further Functionalization and Analog Design

Further functionalization and the design of analogs of this compound are crucial for exploring its chemical space and developing compounds with tailored properties. Several strategies can be employed, targeting different parts of the molecule.

The aldehyde group is a primary handle for derivatization. As discussed, it readily undergoes condensation reactions to form oxazolones, thiosemicarbazones, and Schiff bases. crpsonline.commdpi.com It can also be reduced to an alcohol, which can be further derivatized, or oxidized to a carboxylic acid, providing an entry point for the synthesis of amides, esters, and other acid derivatives, including the aforementioned thiadiazoles. derpharmachemica.com

The imidazole ring offers multiple sites for modification. The nitrogen atom of the imidazole (N-H) can be alkylated or arylated to introduce a wide range of substituents. nih.gov This can be achieved by reacting the parent compound with alkyl or aryl halides in the presence of a base. Furthermore, the carbon atoms of the imidazole ring (C2, C4) can potentially be functionalized, for example, through lithiation followed by quenching with an electrophile, although this may require careful optimization of reaction conditions to ensure selectivity. nih.gov

The phenyl ring provides another avenue for analog design. Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can modulate the electronic properties and steric profile of the molecule. This can be accomplished either by starting with appropriately substituted benzaldehyde precursors or through electrophilic aromatic substitution reactions on the this compound core, though the directing effects of the existing substituents would need to be considered.

A key strategy in analog design is the principle of scaffold hopping , where the core heterocyclic structure is replaced by other isosteric rings. For instance, the imidazole ring could be replaced with other five-membered heterocycles like pyrazole, triazole, or thiazole (B1198619) to investigate the impact of these changes on the compound's properties. The synthesis of oxazole and thiadiazole derivatives as described previously is a direct application of this principle, where the aldehyde is used as a starting point to build entirely new heterocyclic systems. researchgate.netsemanticscholar.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and environment can be assembled.

¹H NMR Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum can be divided into signals from the benzaldehyde ring and the imidazole ring.

Aldehyde Proton: A characteristic singlet for the aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the range of δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info

Benzaldehyde Ring Protons: The protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the aldehyde group are expected around δ 7.9–8.0 ppm, while the protons ortho to the imidazole substituent would be found slightly more upfield.

Imidazole Ring Protons: The imidazole ring presents a unique signature. The C2-H proton typically appears as a singlet around δ 7.7-8.0 ppm. The C4-H proton signal is also expected in the aromatic region. The N-H proton of the imidazole ring is often a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration, but it is generally found downfield. In related imidazole derivatives, prototropic tautomerism can lead to the averaging of signals, affecting the appearance of the N-H and adjacent C-H peaks. conicet.gov.arresearchgate.net

The expected proton environments are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Aromatic (ortho to -CHO) | 7.9 - 8.1 | Doublet |

| Aromatic (ortho to imidazole) | 7.6 - 7.8 | Doublet |

| Imidazole (C2-H) | 7.7 - 8.0 | Singlet |

| Imidazole (C4-H) | 7.1 - 7.4 | Singlet |

| Imidazole (N-H) | 10.0 - 13.0 | Broad Singlet |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of approximately δ 190–193 ppm. orientjchem.org

Aromatic Carbons: The carbons of the benzaldehyde ring typically resonate in the δ 120–145 ppm range. The carbon attached to the aldehyde group (C1) and the carbon attached to the imidazole ring (C4) will have distinct chemical shifts from the protonated carbons.

Imidazole Ring Carbons: The carbons of the imidazole ring have characteristic shifts. Based on studies of imidazole and its derivatives, the C2 carbon is expected around δ 136 ppm, while the C4 and C5 carbons appear between δ 115 and 130 ppm. conicet.gov.armdpi.com The specific point of attachment to the benzaldehyde ring will influence these shifts.

A table of expected ¹³C chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Aldehyde (C=O) | 190 - 193 |

| Aromatic (C-CHO) | 135 - 138 |

| Aromatic (C-Im) | 140 - 145 |

| Aromatic (CH) | 120 - 132 |

| Imidazole (C2) | 135 - 138 |

| Imidazole (C5) | 128 - 133 |

| Imidazole (C4) | 115 - 125 |

Note: These are predicted values. Actual experimental values may vary.

2D NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzaldehyde and imidazole rings at the C5 position, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, confirming the connectivity within the benzaldehyde ring (between the ortho and meta protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range (2-3 bond) correlations. An HMBC experiment would show a correlation between the protons on the benzaldehyde ring and the imidazole's C5 carbon, and vice-versa, which is definitive proof of the 5-yl substitution pattern. It would also confirm the assignments of the quaternary carbons. Studies on related diaryl-imidazolium salts have utilized these techniques for unequivocal signal assignment. clockss.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes are:

N-H Stretch: A broad absorption band typically in the region of 3100-3400 cm⁻¹ corresponding to the N-H group of the imidazole ring.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehyde C-H stretch shows two characteristic bands around 2820 cm⁻¹ and 2720 cm⁻¹. iucr.org

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group is expected in the range of 1680–1710 cm⁻¹. For the related 4-((1H-benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde, this peak appears at 1693 cm⁻¹. mdpi.com

C=C and C=N Stretches: Aromatic C=C and imidazole C=N stretching vibrations result in several bands in the 1450–1610 cm⁻¹ region. iucr.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Imidazole N-H | Stretch | 3100 - 3400 | researchgate.net |

| Aromatic C-H | Stretch | > 3000 | iucr.org |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | iucr.org |

| Aldehyde C=O | Stretch | 1680 - 1710 | mdpi.com |

| Aromatic/Imidazole C=C, C=N | Stretch | 1450 - 1610 | iucr.org |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈N₂O), the molecular weight is 172.18 g/mol .

In an MS experiment, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 172. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For instance, various 4,5-diphenyl-1H-imidazole derivatives have been characterized by HRMS to confirm their calculated masses. scirp.org

The fragmentation pattern can provide valuable structural clues. Plausible fragmentation pathways for this compound include:

Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a carbon monoxide radical, which would lead to a fragment ion at m/z 144 ([M-28]⁺).

Cleavage of the Imidazole Ring: Fragmentation of the imidazole ring can lead to a variety of smaller ions.

Loss of HCN: A characteristic loss from nitrogen-containing heterocyclic rings.

The mass spectrum of the isomer 4-(1H-imidazol-1-yl)benzaldehyde shows a molecular ion peak at m/z 172. iucr.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected features. The crystal structure of the isomer 4-(1H-imidazol-1-yl)benzaldehyde has been determined, showing an angle of 24.58° between the mean planes of the imidazole and arene rings. iucr.orgresearchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde reveals a monoclinic crystal system with a P2₁ space group. iucr.orgiucr.org This non-centrosymmetric space group indicates that the material is polar in the solid state. iucr.orgiucr.org The unit cell parameters for this compound have been determined with high precision. iucr.org

A related derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde , has also been characterized. It crystallizes in the Orthorhombic crystal system with a Pca2₁ space group and four molecules per unit cell (Z=4). researchgate.netcolab.ws

| Parameter | 4-(1H-imidazol-1-yl)benzaldehyde iucr.org | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde researchgate.netcolab.ws |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | Pca2₁ |

| a (Å) | 3.7749 (2) | Not Reported |

| b (Å) | 7.3711 (5) | Not Reported |

| c (Å) | 14.4524 (9) | Not Reported |

| α (˚) | 90 | 90 |

| β (˚) | 91.096 (2) | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 402.07 (4) | Not Reported |

| Z | 2 | 4 |

Molecular Conformation and Torsion Angles

In the solid state, the conformation of 4-(1H-imidazol-1-yl)benzaldehyde is characterized by a notable twist between the imidazole and benzaldehyde rings. The angle between the mean planes of these two rings is reported to be 24.58(7)°. iucr.org This non-planar conformation is a common feature in 1-phenyl-1H-imidazole derivatives and is influenced by the nature of the substituent on the phenyl ring. iucr.org For comparison, the related compound 1-(4-methoxyphenyl)-1H-imidazole exhibits a larger dihedral angle of 43.67(4)°. iucr.org

The torsion angles within the molecule define its three-dimensional shape. For 4-(1H-imidazol-1-yl)benzaldehyde, key torsion angles have been determined, which describe the relative orientation of the imidazole and phenyl rings. iucr.org

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of 4-(1H-imidazol-1-yl)benzaldehyde in the solid state is dictated by a network of weak intermolecular interactions. iucr.org The molecules are held together primarily through C-H···O and C-H···N hydrogen bonds. iucr.orgiucr.org Specifically, the imidazole C-H groups form interactions with the oxygen atom of the benzaldehyde group and a nitrogen atom of a neighboring imidazole ring. iucr.orgiucr.org

In addition to these hydrogen bonds, the molecules exhibit offset face-to-face π-stacking between the aromatic rings. iucr.org The centroid-to-centroid distance between stacked rings is 3.7749(2) Å. iucr.org These interactions lead to the formation of a di-periodic sheet-like structure. iucr.org

For the derivative 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde , the supramolecular structure is characterized by intermolecular N-H···N hydrogen bonds, which generate a one-dimensional chain. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of this compound and its derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. The photophysical characteristics are highly dependent on the specific molecular structure and the surrounding solvent environment.

Absorption and Emission Spectra Analysis

The UV-Vis absorption and fluorescence emission spectra of various derivatives have been studied. For instance, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) exhibits absorption and emission bands that are influenced by the solvent. nih.gov Another derivative, 4-(1H-imidazo[4,5-f] colab.wsphenanthrolin-2-yl)benzaldehyde , also shows significant changes in its absorption and fluorescence spectra in response to the environment. nih.gov The absorption is attributed to π→π* transitions within the conjugated system.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) nih.gov | 365 | 455 | 90 |

| 4-(1H-imidazo[4,5-f] colab.wsphenanthrolin-2-yl)benzaldehyde nih.gov | Not specified in DCM | Not specified in DCM | Not specified in DCM |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol mdpi.com | 340, 406 (in DMF) | Not Reported | Not Reported |

Solvatochromism Studies

Many derivatives of 4-(imidazolyl)benzaldehyde exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule upon electronic excitation.

A study on 4-(1H-imidazo[4,5-f] colab.wsphenanthrolin-2-yl)benzaldehyde revealed positive solvatochromism, meaning the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.gov This behavior is characteristic of molecules that have a larger dipole moment in the excited state than in the ground state. The spectral shifts in different solvents can be analyzed using models such as the Lippert-Mataga, McRae, and Bakhshiev equations to estimate the excited-state dipole moment. nih.gov For this compound, the main solvent properties influencing the Stokes shift were found to be acidity and dipolarity. nih.gov

Similarly, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) shows non-monotonic solvatochromism, indicating complex interactions with different solvents. nih.gov

| Solvent | Absorption Max (λ_abs, nm) nih.gov | Emission Max (λ_em, nm) nih.gov |

| n-Hexane | 361 | 425 |

| Toluene | 363 | 433 |

| Dichloromethane | 365 | 455 |

| Acetonitrile | 362 | 483 |

| Methanol | 362 | 495 |

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are crucial parameters that quantify the efficiency and dynamics of the emission process. A high quantum yield is desirable for applications such as fluorescent probes.

For 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), a high fluorescence quantum yield and a significant fluorescence lifetime have been reported, making it a promising candidate for a fluorescent dye. nih.gov The quantum yield of imidazole-based fluorophores can be very high, with some 1,4-phenylene-spaced bis-imidazoles reaching values up to 0.90. sigmaaldrich.com

The fluorescence lifetime of a dye can be influenced by environmental factors such as viscosity and polarity. For PB1, both the quantum yield and lifetime have been measured, highlighting its potential as a stable fluorescent probe. nih.gov

| Solvent | Quantum Yield (Φ_F) nih.gov | Lifetime (τ_F, ns) nih.gov |

| n-Hexane | 0.81 | 2.50 |

| Toluene | 0.73 | 2.61 |

| Dichloromethane | 0.58 | 2.91 |

| Acetonitrile | 0.32 | 3.10 |

| Methanol | 0.17 | 2.87 |

Computational Chemistry Investigations of 4 1h Imidazol 5 Yl Benzaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. For 4-(1H-imidazol-5-yl)benzaldehyde, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G**, are utilized to determine the most stable three-dimensional conformation of the molecule. These calculations minimize the energy of the molecule with respect to its atomic coordinates, providing key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole-Benzaldehyde Analogue (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.22 | - | - |

| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 | ~0 |

| C-N (imidazole) | 1.33 - 1.38 | 107 - 110 | ~0 |

| C-C (inter-ring) | 1.48 | - | - |

| N-C-N (imidazole) | - | 108 | - |

| C-C-C (phenyl) | - | 120 | - |

| Phenyl-C-C-Imidazole | - | - | 25-45 |

Note: The values in this table are illustrative and based on typical DFT calculations for analogous structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO can be distributed over the benzaldehyde (B42025) moiety, facilitating charge transfer interactions.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for this compound Analogues

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 to -5.6 |

| ELUMO | -2.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.5 |

Note: These values are representative and derived from studies on analogous imidazole-containing compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These often correspond to lone pairs of atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. For this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the aldehyde group are expected to be regions of high negative potential, while the hydrogen atoms of the imidazole N-H and the aldehyde C-H would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to understand intramolecular charge transfer (ICT) interactions.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) shielding tensors and vibrational frequencies (Infrared and Raman).

NMR Shielding Tensors: Theoretical calculations of NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide the isotropic shielding (σiso) and anisotropic shielding (σaniso) values for each nucleus (e.g., 1H, 13C, 15N). Comparing the calculated chemical shifts with experimental data can aid in the structural elucidation of the molecule. The shielding tensor provides detailed information about the electronic environment around a nucleus.

Vibrational Modes: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational frequencies for the C=O stretch of the aldehyde, the N-H and C-H stretches of the imidazole ring, and the aromatic C-C stretches of the benzene (B151609) ring can be calculated and compared with experimental spectra to confirm the molecular structure.

Table 3: Representative Calculated Vibrational Frequencies for an Imidazole-Benzaldehyde Analogue

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| N-H stretch (imidazole) | 3100 - 3150 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aldehyde) | 2750 - 2850 |

| C=O stretch (aldehyde) | ~1680 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C=N stretch (imidazole) | 1450 - 1550 |

Note: These are typical frequency ranges obtained from DFT calculations for similar structures.

Thermodynamic Parameters and Stability Analysis

Computational chemistry allows for the calculation of various thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy, at different temperatures. These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

The thermal stability of a molecule can be evaluated by calculating bond dissociation energies (BDEs). For this compound, the BDE of the bond connecting the two rings can provide insights into its stability under thermal stress. Thermodynamic calculations can also help in understanding the equilibrium between different tautomers or conformers of the molecule.

Table 4: Representative Calculated Thermodynamic Parameters for an Imidazole Derivative

| Parameter | Value |

|---|---|

| Heat of Formation (ΔHf) | Varies with structure |

| Entropy (S) | Varies with structure and temperature |

| Gibbs Free Energy (G) | Varies with structure and temperature |

| Constant Volume Molar Heat Capacity (Cv) | Varies with structure and temperature |

Note: Specific values are highly dependent on the exact molecular structure and computational method.

In Silico Screening and Prediction of Biological Activity

Computational methods are increasingly used in drug discovery to predict the biological activity and pharmacokinetic properties of new molecules. This in silico approach includes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking studies.

ADMET-based approach: For this compound and its analogues, ADMET properties can be predicted using various computational models. These predictions assess the drug-likeness of a compound, its potential for oral bioavailability, and its likely metabolic pathways and toxicity profile. Such analyses are vital in the early stages of drug development to filter out candidates with unfavorable properties.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is used to understand the binding mode and affinity of a potential drug molecule to its biological target. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator, for instance, in anticancer or antimicrobial applications. The docking results provide a binding energy score and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Biological and Medicinal Chemistry Research on 4 1h Imidazol 5 Yl Benzaldehyde and Its Bioactive Analogues

Antifungal Activity Studies and Proposed Mechanisms

Imidazole (B134444) derivatives are a well-established class of antifungal agents. theaspd.com Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. dergipark.org.trdergipark.org.tr This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. theaspd.comnih.gov By disrupting ergosterol synthesis, these compounds alter the permeability and fluidity of the fungal cell membrane, leading to cell death. nih.govnih.gov

Beyond ergosterol biosynthesis inhibition, some imidazole derivatives may also interfere with the synthesis of triglycerides and phospholipids. nih.gov Another proposed mechanism involves the alteration of oxidative and peroxidative enzyme activities, which results in the intracellular accumulation of toxic levels of hydrogen peroxide, contributing to the deterioration of subcellular organelles and cell necrosis. nih.gov Furthermore, these compounds can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which may aid the host's immune response in clearing the infection. nih.gov

In Vitro Efficacy Against Pathogenic Fungi

A variety of studies have demonstrated the in vitro antifungal efficacy of 4-(1H-imidazol-5-yl)benzaldehyde analogues against a range of pathogenic fungi. For instance, a series of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, synthesized from 4-(1H-imidazol-1-yl)benzaldehyde, have shown notable antifungal properties. sigmaaldrich.com

Research on other imidazole-containing structures further supports the potential of this chemical class. Novel benzo dergipark.org.trdergipark.org.trimidazo[1,2-d] nih.govnih.govdergipark.org.trtriazine derivatives have exhibited significant activity against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com Similarly, newly synthesized imidazole derivatives have shown promising in vitro activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable or superior to the standard drug fluconazole. theaspd.com Studies on benzaldehyde (B42025) derivatives have also identified compounds with potent antifungal activity against various Aspergillus species and Penicillium expansum. nih.gov

Interactive Data Table: In Vitro Antifungal Activity

| Compound/Derivative Class | Fungal Species | Activity/Observation |

|---|---|---|

| 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones | Not specified | Antifungal activity noted. sigmaaldrich.com |

| Benzo dergipark.org.trdergipark.org.trimidazo[1,2-d] nih.govnih.govdergipark.org.trtriazine derivatives | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Significant inhibition of mycelial growth. mdpi.com |

| Novel imidazole derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | MIC values comparable or better than fluconazole. theaspd.com |

Antibacterial Activity Investigations

The antibacterial potential of this compound and its analogues has also been a focus of research. Schiff bases derived from 4-(imidazol-1-yl)benzaldehyde have demonstrated the ability to suppress the growth of bacteria such as Staphylococcus, Bacillus subtilis, and Salmonella. niscpr.res.in This suggests their potential as a foundation for developing new antibacterial drugs. niscpr.res.in

Other studies on related imidazole structures have shown varied results. While some 4,5-diphenyl-1H-imidazole derivatives displayed no significant antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, certain compounds in the series showed moderate to potent activity, particularly against S. aureus. scirp.orgsemanticscholar.org Additionally, some synthesized imidazolone (B8795221) derivatives have been reported to possess significant antibacterial activity. nih.gov

Activity Against Specific Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibiotics. scirp.org Research into N-(1,3,4-oxadiazol-2-yl)benzamide analogs has identified compounds with potent activity against various drug-resistant Gram-positive pathogens, including MRSA. nih.gov One of the most promising compounds from this class was found to be as effective as the antibiotic fusidic acid in a mouse skin wound infection model with MRSA and did not readily induce resistance. nih.gov

While direct studies on this compound against MRSA are limited in the provided context, the activity of related imidazole and benzaldehyde derivatives against Staphylococcus species suggests a potential avenue for future research. niscpr.res.insemanticscholar.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Several studies have explored the antileishmanial potential of imidazole-containing compounds. A series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, derived from 4-(1H-imidazol-1-yl)benzaldehyde, have demonstrated antileishmanial activity. sigmaaldrich.com

Furthermore, research on other imidazole and benzimidazole (B57391) derivatives has shown promising results. For example, a series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles were synthesized and evaluated against three Leishmania species, with some compounds showing significant activity against L. amazonensis promastigotes. nih.gov One of the more promising derivatives also showed efficacy in an in vivo model of cutaneous leishmaniasis. nih.gov Additionally, certain benzimidazole-based molecules have exhibited potent antileishmanial effects with low cytotoxicity. nih.gov

Anticancer and Cytotoxicity Research

The anticancer properties of imidazole derivatives have been an active area of investigation. These compounds are explored for their ability to inhibit cancer cell growth through various mechanisms. nih.gov For instance, some imidazole antifungals, such as clotrimazole, econazole, and ketoconazole, have demonstrated anti-neoplastic activities. dergipark.org.trdergipark.org.tr The proposed mechanisms for their anticancer effects include the disruption of the glycolytic pathway, blockage of Ca2+ influx, and nonspecific inhibition of CYP450 enzymes. dergipark.org.trdergipark.org.trdergipark.org.tr

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into benzimidazole derivatives has shown their potential to trigger this cellular process in cancer cells. For instance, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been demonstrated to induce apoptosis in chronic myeloid leukemia (CML) cells, including those resistant to the standard therapeutic agent imatinib. nih.gov These compounds were found to trigger caspase-3/7 activation, key executioner enzymes in the apoptotic cascade. nih.gov While direct studies on the apoptosis-inducing capabilities of this compound are not extensively reported in the reviewed literature, the known pro-apoptotic activity of its benzimidazole cousins suggests that derivatives of this compound could be promising candidates for anticancer drug development with a similar mechanism of action. Further investigation is warranted to explore this potential.

Structure-Activity Relationship (SAR) Studies for Therapeutic Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For imidazole and benzimidazole derivatives, SAR studies have provided valuable insights into the structural features required for various biological activities, including anticancer effects.

For example, in a series of novel 5-fluoro-1H-benzimidazole-4-carboxamide analogues, designed as PARP-1 inhibitors, specific substitutions were found to be critical for their potent enzymatic and cellular inhibitory activities. nih.gov One of the most potent compounds identified in this study, compound 10f , displayed strong inhibition against the PARP-1 enzyme with an IC50 of 43.7nM and excellent inhibitory activity in HCT116 cancer cells. nih.gov

While specific SAR studies focused solely on this compound are not detailed in the available literature, research on related structures provides a foundation for future design. The synthesis of various derivatives and the evaluation of their biological activities would be necessary to establish a clear SAR for this particular scaffold.

Anti-inflammatory and Analgesic Properties

The imidazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. longdom.org Numerous derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. For instance, a study on novel benzothiazole (B30560) derivatives bearing a benzenesulphonamide moiety reported significant in vivo anti-inflammatory and analgesic activities. nih.gov

Antiviral Activity

The imidazole core is present in several compounds with known antiviral activity. longdom.orgnih.gov Research has explored the potential of imidazole derivatives against a range of viruses. For example, some 1H-imidazo[4,5-c]quinolines, while not showing direct antiviral activity in cell culture, demonstrated potent inhibition of virus lesion development in an in vivo model of herpes simplex virus-2. nih.gov This in vivo activity was attributed to the induction of interferon, a key cytokine in the antiviral immune response. nih.gov

Furthermore, a variety of imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. nih.gov While specific antiviral screening data for this compound is not found in the reviewed literature, the broad antiviral potential of the imidazole class of compounds suggests that derivatives of this compound could be promising candidates for future antiviral drug discovery programs.

Role as a Privileged Scaffold in Drug Discovery and Development

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.govnih.gov The imidazole and its fused analogue, benzimidazole, are widely recognized as privileged scaffolds due to their presence in numerous biologically active compounds and approved drugs. nih.govlongdom.orgnih.govresearchgate.netscirp.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.govresearchgate.net

Design and Synthesis of Novel Pharmacophores

The chemical versatility of this compound, with its reactive aldehyde group, makes it an excellent starting material for the design and synthesis of novel pharmacophores. scirp.orgnih.govmdpi.comsigmaaldrich.com The aldehyde can be readily transformed into a wide range of functional groups and heterocyclic systems, allowing for the creation of diverse libraries of compounds for high-throughput screening. For example, the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with various acetophenones has been used to synthesize novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones. sigmaaldrich.com Similarly, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, a related structure, has been prepared and further reacted to yield thiosemicarbazones, a class of compounds with a wide range of biological activities. mdpi.com

Ligand-Protein Binding Affinity and Molecular Interaction Studies (e.g., Concanavalin A)

Understanding the binding interactions between small molecules and their protein targets is fundamental to drug design. While direct studies on the binding of this compound to the lectin Concanavalin A are not available, research on a structurally related fluorescent dye, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), provides valuable insights. Simulations have shown that PB1 has a high probability of binding to the active site of Concanavalin A, specifically interacting with the amino acid residue LYS116. This interaction has been further investigated using circular dichroism spectroscopy, and the resulting PB1-Concanavalin A conjugate has been successfully used for imaging yeast cells. This highlights the potential of imidazole-benzaldehyde scaffolds to act as ligands for proteins and serve as a basis for the development of bioprobes and targeted therapeutics.

Applications in Materials Science and Supramolecular Chemistry

Coordination Chemistry of Aryl-Imidazole-Benzaldehyde Derivatives

The presence of the imidazole (B134444) ring and the benzaldehyde (B42025) group allows for a rich coordination chemistry, enabling the formation of a wide array of metal-containing structures.

The imidazole component of 4-(1H-imidazol-5-yl)benzaldehyde and its derivatives serves as an excellent coordination site for a variety of metal ions. The nitrogen atoms within the imidazole ring readily donate their lone pair of electrons to form stable coordinate bonds with transition metals. This property is fundamental to the design of ligands for metal complexation. For instance, Schiff bases derived from 4-(imidazol-1-yl)benzaldehyde are synthesized through the condensation of the aldehyde group with primary amines. niscpr.res.in These Schiff base ligands, containing both nitrogen and other donor atoms like sulfur or oxygen, have been extensively studied for their ability to form stable complexes with metals such as Sb(III). iosrphr.org The resulting metal complexes often exhibit interesting geometries, such as square pyramidal, and possess unique electronic and magnetic properties. iosrphr.org

Furthermore, the versatility of the aryl-imidazole-benzaldehyde scaffold allows for the synthesis of ligands with varying steric and electronic properties. By modifying the substituents on the phenyl ring or the imidazole ring, researchers can fine-tune the coordination environment around the metal center, influencing the stability, reactivity, and catalytic activity of the resulting complex.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of ligands derived from aryl-imidazole-benzaldehyde makes them ideal candidates for the construction of these materials. The imidazole group can coordinate to one metal center, while another functional group on the ligand can bind to an adjacent metal center, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.orgnih.gov

For example, the flexible bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene has been widely used to synthesize a vast number of structurally diverse and functionally intriguing coordination polymers. nih.gov Similarly, ligands like bis-(4-imidazol-1-yl-phenyl)-amine have been employed in the hydrothermal synthesis of coordination polymers with zinc and cadmium, resulting in frameworks with complex topologies, including interpenetrating 3D frameworks and 2D layered structures. rsc.org The choice of metal and the specific structure of the organic linker, including the presence of additional functional groups, can direct the assembly of these coordination polymers, leading to materials with specific pore sizes and functionalities. rsc.org The compound 5-(4-(1H-imidazol-5-yl)phenyl)-1H-imidazole was specifically designed and synthesized for its potential in constructing metal-organic frameworks due to its versatile coordination modes. nih.gov

Metal complexes derived from aryl-imidazole-benzaldehyde ligands have shown promise in various catalytic applications. The metal center in these complexes can act as a Lewis acid, activating substrates for a variety of chemical transformations. While direct catalytic applications of this compound complexes are an emerging area of research, related benzimidazole- and imidazole-based metal complexes have demonstrated significant catalytic potential. mdpi.com

For instance, the aldehyde group in these ligands can be further functionalized to introduce other catalytically active sites. mdpi.com The tunability of the ligand framework allows for the optimization of the catalyst's performance by altering the steric and electronic environment around the metal center. This can lead to enhanced activity, selectivity, and stability in catalytic processes.

Supramolecular Assembly and Crystal Engineering

The study of how molecules interact and organize themselves in the solid state is the essence of supramolecular chemistry and crystal engineering. The non-covalent interactions involving this compound and its derivatives play a crucial role in determining their crystal packing and, consequently, their physical and functional properties.

The crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde is significantly influenced by a network of weak non-covalent interactions. nih.goviucr.org These include C-H···O and C-H···N hydrogen bonds, where hydrogen atoms attached to carbon atoms of the imidazole and benzene (B151609) rings form weak bonds with the oxygen atom of the benzaldehyde group and the nitrogen atoms of neighboring imidazole rings. nih.goviucr.org

Table 1: Hydrogen-Bond Geometry in 4-(1H-imidazol-1-yl)benzaldehyde

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C8—H8A⋯O1 | 0.95 | 2.55 | 3.4391 (11) | 157 |

| C10—H10A⋯N2 | 0.95 | 2.52 | 3.3004 (11) | 140 |

| Data sourced from a study on 1-phenyl-1H-imidazole derivatives. nih.gov |

The way molecules of 4-(1H-imidazol-1-yl)benzaldehyde are packed in a crystal has a direct impact on its functional properties. The specific arrangement of molecules, governed by the non-covalent interactions discussed above, determines the material's density, melting point, and solubility. nih.goviucr.org For instance, the angle between the mean planes of the imidazole and arene rings is a key structural parameter that differs between various 1-phenyl-1H-imidazole derivatives and influences their packing motifs. iucr.org In 4-(1H-imidazol-1-yl)benzaldehyde, this angle is reported to be 24.58 (7)°. iucr.org

Furthermore, the supramolecular architecture can influence the material's electronic and optical properties. The extent of π-π stacking, for example, can affect charge transport and luminescence. By understanding and controlling the molecular packing through crystal engineering, it is possible to design materials with desired functionalities for applications in electronics, optics, and sensing. The hydrogen-bonding network can also be crucial for creating porous materials suitable for applications like catalysis or adsorption.

Table 2: Crystal Data for a Related Imidazole Derivative

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₄ |

| Molecular Weight | 210.24 |

| Crystal System | Orthorhombic |

| a (Å) | 6.8604 (2) |

| b (Å) | 9.4534 (3) |

| c (Å) | 16.4789 (6) |

| V (ų) | 1068.72 (6) |

| Data for 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole, a compound designed for MOF construction. nih.gov |

Use as Fluorescent Probes and Dyes in Advanced Imaging

The core structure of this compound serves as a valuable scaffold in the design of advanced fluorescent molecules. The imidazole ring can act as an electron-donating or -accepting group, while the benzaldehyde moiety provides a reactive site for further chemical modification and conjugation to other molecules, such as proteins. cncb.ac.cnnih.gov This versatility allows for the development of specialized dyes and probes for various applications in materials science and biological imaging. Derivatives based on this fundamental structure are explored for their unique photophysical properties, which are essential for high-performance imaging agents. nih.govnih.gov

The aldehyde group on the benzaldehyde portion of the molecule is frequently utilized as a reactive handle to conjugate the fluorophore to biological molecules, such as proteins, creating targeted imaging agents. cncb.ac.cn A notable example is the development of probes based on the phenanthroimidazole-benzaldehyde backbone. One such derivative, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), has been investigated as a photostable, low molecular weight fluorescent probe. nih.gov

This compound exhibits properties highly desirable for a fluorescent dye, including a large Stokes' shift, high fluorescence quantum yield, and a long fluorescence lifetime. nih.gov When conjugated with Concanavalin A, a type of lectin protein, the resulting PB1-Concanavalin A conjugate was successfully used for the fluorescence microscopy imaging of yeast cells, specifically Candida albicans and Yarrowia lipolytica. nih.gov The probe emits a blue fluorescence and demonstrates potential as a valuable tool for cellular labeling in biomedical research. nih.gov Studies have also explored other complex derivatives, such as 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde, for medical imaging applications, highlighting the adaptability of the benzaldehyde group for creating protein-binding probes. cncb.ac.cnresearchgate.net

Table 1: Spectroscopic and Photophysical Properties of the Fluorescent Probe PB1

| Property | Description | Finding | Citation |

|---|---|---|---|

| Solvatochromism | The change in the color of a substance when the solvent is changed. | Non-monotonic | nih.gov |

| Excited State | The state of a molecule with higher energy than its ground state. | Strongly polar charge transfer | nih.gov |

| Stokes' Shift | The difference between the maximum wavelength of absorption and the maximum wavelength of emission. | Large | nih.gov |

| Fluorescence Quantum Yield | The efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. | High | nih.gov |

| Fluorescence Lifetime | The average time the molecule stays in its excited state before emitting a photon. | High | nih.gov |

The electronic properties of molecules derived from this compound are central to their function in optoelectronic materials. The arrangement of electron-donating (D) and electron-accepting (A) moieties connected by a π-conjugated bridge (π) gives rise to unique photophysical behaviors, including efficient charge transfer and nonlinear optical properties. The imidazole ring can be part of the π-system or act as a donor/acceptor, while other functional groups can be added to tune the electronic characteristics.

A series of symmetrical Donor-Acceptor-Donor (D-A-D) derivatives based on a 1H-benzo[d]imidazole core have been synthesized to modulate the HOMO-LUMO energy gap. mdpi.com In these structures, the benzimidazole (B57391) unit acts as the acceptor (A), and various aryl groups attached at the 4 and 7 positions serve as the donors (D). mdpi.com This architectural design has led to the formation of needle-shaped crystals that exhibit strong yellow-to-green luminescence and can function as optical waveguides, efficiently propagating light. mdpi.com

Furthermore, derivatives of 4-(1H-imidazol-1-yl)benzaldehyde have been used as precursors to synthesize compounds with significant two-photon absorption (TPA) cross-sections. semanticscholar.org TPA is a nonlinear optical process with applications in bioimaging, offering deeper tissue penetration and lower phototoxicity. By reacting 4-(1H-imidazol-1-yl)benzaldehyde with other components, researchers have created D-π-A molecules like (E)-4-(4-(1H-Imidazol-1-yl)styryl)-N,N-diphenylaniline, which are designed for bioimaging applications. semanticscholar.org The strategic combination of donor and acceptor units within these imidazole-based molecules is a key strategy for developing materials with tailored optoelectronic and imaging capabilities. nih.govsci-hub.box

Table 2: Examples of Imidazole Derivatives and Their Applications

| Compound Name | Structure Type | Application | Key Finding | Citation |

|---|---|---|---|---|

| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) | Fluorescent Probe | Cellular Imaging | Used to image yeast cells (Candida albicans, Yarrowia lipolytica). nih.gov | nih.gov |

| (E)-4-(4-(1H-Imidazol-1-yl)styryl)-N,N-diphenylaniline | D-π-A | Bioimaging | Possesses two-photon absorption properties. semanticscholar.org | semanticscholar.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) |

| Concanavalin A |

| 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde |

| 4-(1H-imidazol-1-yl)benzaldehyde |

| (E)-4-(4-(1H-Imidazol-1-yl)styryl)-N,N-diphenylaniline |

Future Research Directions for 4 1h Imidazol 5 Yl Benzaldehyde

Development of Novel and Sustainable Synthetic Routes for Specific Isomers

A primary challenge and opportunity in the study of 4-(1H-imidazol-5-yl)benzaldehyde is the development of regioselective synthetic strategies. Current literature often focuses on the more common 4-(1H-imidazol-1-yl)benzaldehyde isomer. nih.gov Future research should prioritize the creation of efficient and high-yield methods that specifically target the 5-substituted imidazole (B134444) ring. This involves exploring novel catalytic systems and reaction conditions that favor the desired isomer over others.

Furthermore, there is a growing demand for environmentally benign chemical processes. Future synthetic work should incorporate principles of green chemistry, such as developing one-pot, multi-component reactions that reduce waste and energy consumption. citedrive.comnih.gov The use of microwave-assisted synthesis could also be explored to shorten reaction times and improve yields, as has been demonstrated for other novel imidazole derivatives. citedrive.com Establishing sustainable routes to (4-tert-butyl-1H-imidazol-5-yl)methanol and similar structures could provide a blueprint for the synthesis of the target aldehyde. chemicalbook.com

Advanced Mechanistic Studies of Biological Activity at a Molecular Level

While the broader class of imidazole-containing compounds is known for diverse biological activities, including antifungal and antibacterial properties, the specific molecular mechanisms of this compound are largely uncharacterized. nih.govresearchgate.net Future investigations must move beyond preliminary screening to conduct in-depth mechanistic studies.

A crucial research direction is the use of molecular docking simulations to predict and analyze the binding of the compound within the active sites of target proteins, such as microbial enzymes or kinases. citedrive.comnih.gov These computational predictions should be followed by experimental validation using techniques like X-ray crystallography to solve the three-dimensional structure of the molecule bound to its biological target. Additionally, spectroscopic methods such as circular dichroism can be employed to study conformational changes in proteins upon binding, providing a clearer picture of the interaction at the molecular level. nih.gov

Rational Design of Derivatives for Enhanced Selectivity and Efficacy

The this compound scaffold is an ideal starting point for a rational drug design campaign. Future research should focus on the systematic synthesis of a library of derivatives to establish clear structure-activity relationships (SAR). Modifications could include:

Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups to modulate the electronic properties and binding affinity of the molecule.

Substitution on the Imidazole Ring: Modifying the N-1 position of the imidazole ring or adding substituents at other available positions to enhance target selectivity and pharmacokinetic properties.

This approach has proven successful for other imidazole derivatives, leading to potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR). citedrive.com By creating and testing new derivatives, such as Schiff's bases or chalcones, researchers can optimize the compound for specific therapeutic applications, including antibacterial or anticancer agents. nih.govacademiaone.org

Exploration of New Applications in Emerging Technologies (e.g., biosensors, smart materials)

The unique electronic and structural features of this compound make it a candidate for applications beyond medicine. Its conjugated system and potential for fluorescence are properties that could be harnessed in the field of materials science.

Biosensors: Research into related imidazole derivatives has shown their potential as fluorescent probes for cellular imaging. nih.gov Future work could investigate the photophysical properties of this compound and its derivatives, aiming to develop novel fluorochromes for detecting specific biomolecules or ions.

Smart Materials: The imidazole moiety can participate in hydrogen bonding and coordination with metal ions. This opens up possibilities for incorporating the molecule into larger structures like metal-organic frameworks (MOFs) or polymers. Such materials could exhibit "smart" behavior, responding to external stimuli like pH, light, or the presence of specific chemical analytes.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines experimental synthesis and testing with advanced computational modeling is essential for a comprehensive understanding of this compound. This integrated strategy can significantly accelerate the research and development cycle.

Future studies should routinely employ computational tools like Density Functional Theory (DFT) to predict molecular geometries, vibrational frequencies, and electronic properties before undertaking complex synthesis. researchgate.nettandfonline.com These theoretical calculations can then be validated against experimental data from techniques like NMR and IR spectroscopy. researchgate.netmdpi.com Moreover, molecular dynamics simulations can provide insights into the dynamic behavior and stability of the compound when interacting with biological targets, complementing the static information from molecular docking. citedrive.comtandfonline.com This combination of in silico and experimental work provides a powerful platform for predicting the properties of new derivatives and guiding the design of future experiments. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-imidazol-5-yl)benzaldehyde?

- Methodological Answer : The synthesis typically involves coupling reactions between imidazole derivatives and benzaldehyde precursors. For example: